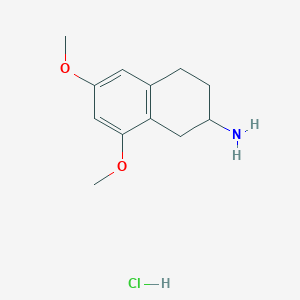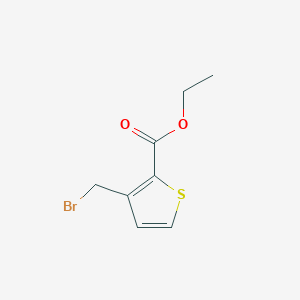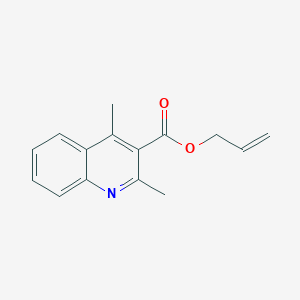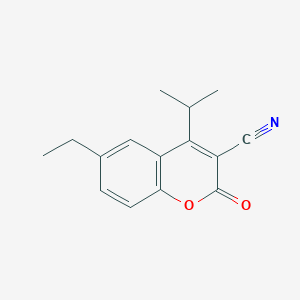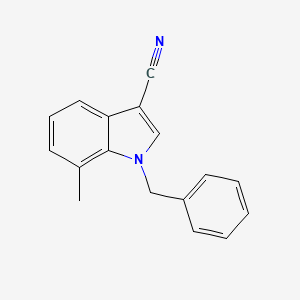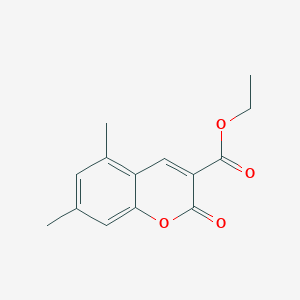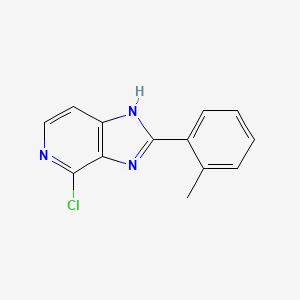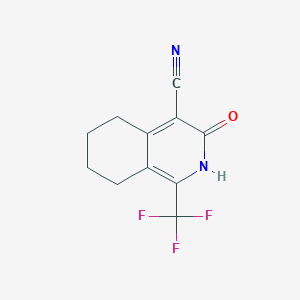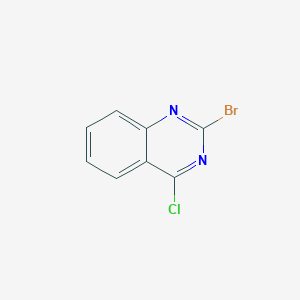
2-Bromo-4-chloroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloroquinazoline is a halogenated quinazoline derivative with the molecular formula C8H4BrClN2. It is a versatile compound used as an intermediate in various chemical reactions and has significant applications in medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-4-chloroquinazoline can be synthesized through several methods. One common approach involves the halogenation of quinazoline derivatives. For example, 2-trichloromethyl quinazolin-4(3H)-ones can be treated with tetrabutylammonium bromide and tetrabutylammonium iodide in the presence of phosphorus pentoxide in toluene under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-chloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is a key intermediate in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases like potassium carbonate or cesium carbonate.
Major Products Formed
Aplicaciones Científicas De Investigación
2-Bromo-4-chloroquinazoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including anticancer agents and kinase inhibitors.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of compounds that can be used to study biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloroquinazoline and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity and preventing downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroquinazoline
- 4-Bromoquinazoline
- 2,4-Dichloroquinazoline
Uniqueness
2-Bromo-4-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical modifications and the synthesis of a wide range of derivatives. This dual halogenation provides enhanced reactivity and selectivity in various chemical reactions compared to its mono-halogenated counterparts .
Propiedades
Fórmula molecular |
C8H4BrClN2 |
|---|---|
Peso molecular |
243.49 g/mol |
Nombre IUPAC |
2-bromo-4-chloroquinazoline |
InChI |
InChI=1S/C8H4BrClN2/c9-8-11-6-4-2-1-3-5(6)7(10)12-8/h1-4H |
Clave InChI |
RUJUBVLJDRNMHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC(=N2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


